N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-1H-1,2,4-triazole-3-carboxamide
Description
N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that features a triazole ring, a phenyl group, and a tetrahydrofuran moiety
Properties
IUPAC Name |
N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-14(16-8-12-2-1-7-23-12)10-3-5-11(6-4-10)19-15(22)13-17-9-18-20-13/h3-6,9,12H,1-2,7-8H2,(H,16,21)(H,19,22)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAKETQGNYZIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-1H-1,2,4-triazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the phenyl group and the tetrahydrofuran moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and the desired scale of production. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the design of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring and phenyl group can interact with biological receptors through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 1,2,4-Triazole-3-carboxamide
- 1,2,4-Triazole-3-thiol
- 1,2,4-Triazole-3-carboxylic acid
Uniqueness
N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of the tetrahydrofuran moiety, which can enhance its solubility and bioavailability. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activities and chemical reactivity compared to other triazole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
